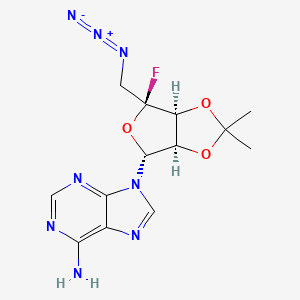
Adenosine, 5'-azido-5'-deoxy-4'-C-fluoro-2',3'-O-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- is a modified nucleoside analog. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and are involved in several biochemical processes, including cellular signaling pathways and metabolism . This compound is particularly interesting due to its unique structural modifications, which include an azido group, a fluoro group, and an isopropylidene-protected sugar moiety.
Métodos De Preparación
The synthesis of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves several steps. One common method is a one-pot synthesis that starts with the protected starting material generated from adenosine . The process involves the conversion of alcohols to azides, which offers a tractable alternative to more difficult reactions like the Mitsunobu reaction . The synthetic route typically includes the following steps:
- Protection of the hydroxyl groups on the sugar moiety.
- Introduction of the azido group at the 5’ position.
- Introduction of the fluoro group at the 4’ position.
- Deprotection of the sugar moiety to yield the final product.
Análisis De Reacciones Químicas
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions are typically amino derivatives and oxidized products.
Aplicaciones Científicas De Investigación
Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids . It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription . The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar compounds to adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- include:
Adenosine, 5’-azido-5’-deoxy-: This compound lacks the fluoro group and is used in similar applications.
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)-: This compound has an iodine atom instead of an azido group.
The uniqueness of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- lies in its combination of the azido and fluoro groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
33962-34-4 |
|---|---|
Fórmula molecular |
C13H15FN8O3 |
Peso molecular |
350.31 g/mol |
Nombre IUPAC |
9-[(3aS,4S,6R,6aR)-4-(azidomethyl)-4-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FN8O3/c1-12(2)23-7-8(24-12)13(14,3-20-21-16)25-11(7)22-5-19-6-9(15)17-4-18-10(6)22/h4-5,7-8,11H,3H2,1-2H3,(H2,15,17,18)/t7-,8+,11-,13-/m1/s1 |
Clave InChI |
IOGRHEQTLYRZAX-LVNATWPUSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C |
SMILES canónico |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
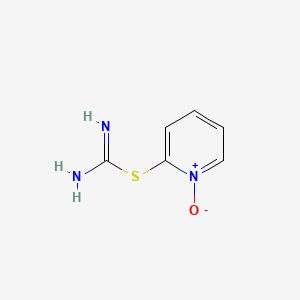
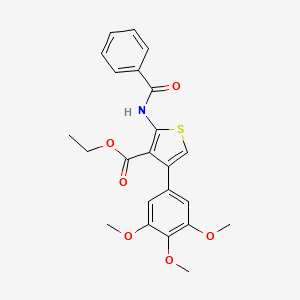

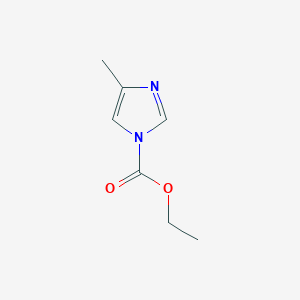

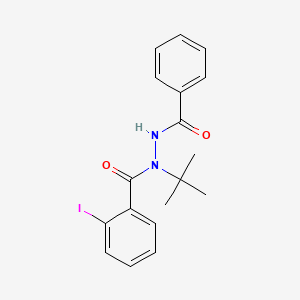


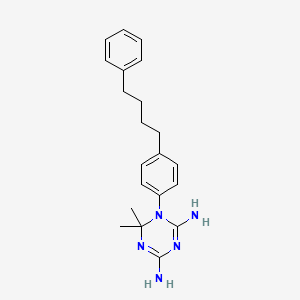

![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
